molecular formula C11H20ClN3O B14030326 (3AS,7AR)-1-Cyclopentylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl

(3AS,7AR)-1-Cyclopentylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl

Cat. No.: B14030326
M. Wt: 245.75 g/mol
InChI Key: LIEYCYOLRKQNDM-BAUSSPIASA-N
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Description

REL-(3AS,7AR)-1-CYCLOPENTYLHEXAHYDRO-1H-IMIDAZO[4,5-C]PYRIDIN-2(3H)-ONE HCL is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclopentyl group and a hexahydroimidazo[4,5-c]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve cyclization reactions, reduction processes, and the use of protecting groups to ensure the correct formation of the desired structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

REL-(3AS,7AR)-1-CYCLOPENTYLHEXAHYDRO-1H-IMIDAZO[4,5-C]PYRIDIN-2(3H)-ONE HCL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of REL-(3AS,7AR)-1-CYCLOPENTYLHEXAHYDRO-1H-IMIDAZO[4,5-C]PYRIDIN-2(3H)-ONE HCL involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

REL-(3AS,7AR)-1-CYCLOPENTYLHEXAHYDRO-1H-IMIDAZO[4,5-C]PYRIDIN-2(3H)-ONE HCL is unique due to its specific structural features, such as the cyclopentyl group and the hexahydroimidazo[4,5-c]pyridine core. These features may confer distinct biological activities and chemical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H20ClN3O

Molecular Weight

245.75 g/mol

IUPAC Name

(3aS,7aR)-1-cyclopentyl-3a,4,5,6,7,7a-hexahydro-3H-imidazo[4,5-c]pyridin-2-one;hydrochloride

InChI

InChI=1S/C11H19N3O.ClH/c15-11-13-9-7-12-6-5-10(9)14(11)8-3-1-2-4-8;/h8-10,12H,1-7H2,(H,13,15);1H/t9-,10+;/m0./s1

InChI Key

LIEYCYOLRKQNDM-BAUSSPIASA-N

Isomeric SMILES

C1CCC(C1)N2[C@@H]3CCNC[C@@H]3NC2=O.Cl

Canonical SMILES

C1CCC(C1)N2C3CCNCC3NC2=O.Cl

Origin of Product

United States

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